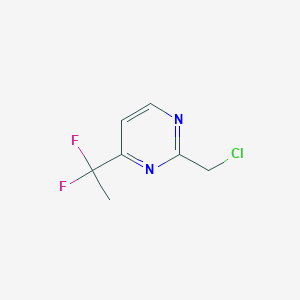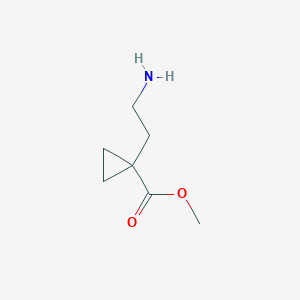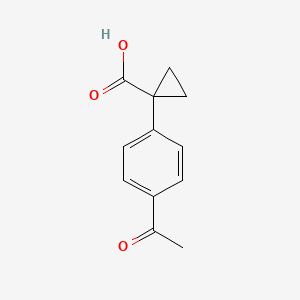
1-(4-Acetylphenyl)cyclopropane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a phenyl group with an acetyl substituent at the para position and a carboxylic acid group.
準備方法
The synthesis of 1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction is facilitated by the compound’s structural features, which allow it to fit into specific binding pockets and form stable complexes with target molecules.
類似化合物との比較
1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid can be compared to other similar compounds, such as:
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: Similar in structure but with a chlorine substituent instead of an acetyl group, leading to different reactivity and applications.
1-(4-Acetylphenyl)imidazole: Contains an imidazole ring instead of a cyclopropane ring, resulting in different biological activities and uses.
The uniqueness of 1-(4-Acetylphenyl)cyclopropane-1-carboxylic acid lies in its combination of a cyclopropane ring and an acetyl-substituted phenyl group, which imparts specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
1-(4-acetylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-8(13)9-2-4-10(5-3-9)12(6-7-12)11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
InChIキー |
BWNOWEIIVVTNKJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C2(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


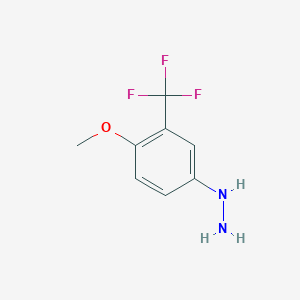
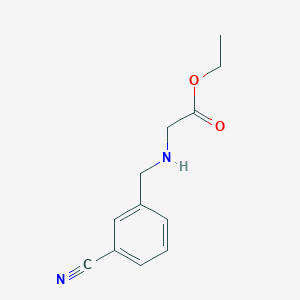

![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
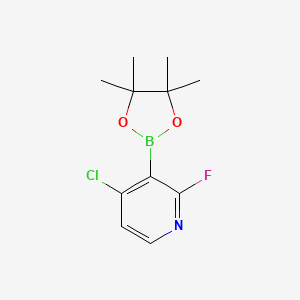
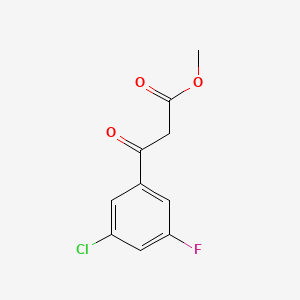


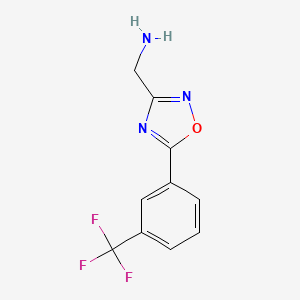
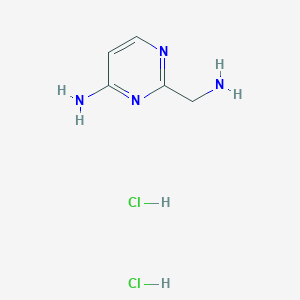
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
